molecular formula C18H28O B069910 (1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol CAS No. 167752-95-6

(1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol

Cat. No.: B069910
CAS No.: 167752-95-6
M. Wt: 260.4 g/mol
InChI Key: ZJHNUUVRRFRSFM-DJIMGWMZSA-N
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Description

(1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol is a chiral cyclohexanol derivative. This compound is notable for its complex stereochemistry, which includes three chiral centers, making it an interesting subject for stereochemical studies. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Grignard Reaction: : One common method for synthesizing (1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol involves a Grignard reaction. This process typically starts with the preparation of a Grignard reagent from an appropriate halide and magnesium in anhydrous ether. The Grignard reagent is then reacted with a suitable ketone to form the desired alcohol.

  • Catalytic Hydrogenation: : Another method involves the catalytic hydrogenation of a precursor compound. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas to reduce a double bond in the precursor, yielding the cyclohexanol derivative.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Grignard reactions or catalytic hydrogenations. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can convert the compound into various alcohols or hydrocarbons. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents include alkyl halides and nucleophiles like hydroxide ions (OH⁻).

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields different alcohols or hydrocarbons.

    Substitution: Results in various substituted cyclohexanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is valuable for studying enantioselective reactions and developing new synthetic methodologies.

Biology

In biological research, this compound is used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the role of stereochemistry in biological activity.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its unique structure may interact with biological targets in ways that could lead to new treatments for various conditions.

Industry

Industrially, this compound is used in the production of fragrances, flavors, and other fine chemicals. Its chiral nature makes it a valuable component in the synthesis of enantiomerically pure products.

Mechanism of Action

The mechanism of action of (1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, influencing their activity. This interaction can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanone: A ketone derivative with similar stereochemistry.

    (1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexane: A hydrocarbon with a similar structure but lacking the hydroxyl group.

Uniqueness

What sets (1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol apart is its hydroxyl group, which imparts unique chemical reactivity and biological activity. This functional group allows the compound to participate in a wider range of chemical reactions and interact with biological targets in specific ways that its analogs cannot.

Properties

IUPAC Name

(1R,2S,4R)-2-(2-phenylpropan-2-yl)-4-propan-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O/c1-13(2)14-10-11-17(19)16(12-14)18(3,4)15-8-6-5-7-9-15/h5-9,13-14,16-17,19H,10-12H2,1-4H3/t14-,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHNUUVRRFRSFM-DJIMGWMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(C(C1)C(C)(C)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC[C@H]([C@@H](C1)C(C)(C)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448932
Record name (1R,2S,4R)-2-(2-Phenylpropan-2-yl)-4-(propan-2-yl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167752-95-6
Record name (1R,2S,4R)-2-(2-Phenylpropan-2-yl)-4-(propan-2-yl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol
Reactant of Route 2
(1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol
Reactant of Route 3
(1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol
Reactant of Route 4
(1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol
Reactant of Route 5
(1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol
Reactant of Route 6
(1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol

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